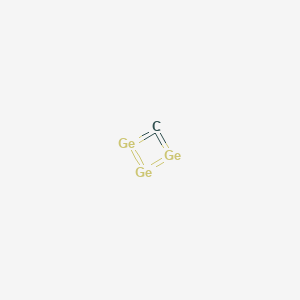
Trigermanium monocarbide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trigermanium monocarbide is a chemical compound with the formula CGe₃. It is composed of one carbon atom and three germanium atoms. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of trigermanium monocarbide can be achieved through several methods. One common approach is the carbothermal reduction method, where germanium dioxide is reduced with carbon at high temperatures. Another method involves the direct reaction of germanium and carbon at elevated temperatures. Industrial production methods often utilize vacuum arc melting using starting monocarbide powders .
Chemical Reactions Analysis
Trigermanium monocarbide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxygen, hydrogen, and halogens. For instance, oxidation of this compound can produce germanium dioxide and carbon dioxide. Reduction reactions may involve hydrogen to yield germanium and methane. Substitution reactions with halogens can form germanium halides and carbon halides .
Scientific Research Applications
Trigermanium monocarbide has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of other germanium-containing compounds. In biology and medicine, it is studied for its potential use in drug delivery systems due to its unique structural properties. In the industrial sector, this compound is utilized in the production of high-strength materials and coatings due to its hardness and thermal stability .
Mechanism of Action
The mechanism of action of trigermanium monocarbide involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, potentially altering their function. In industrial applications, its hardness and thermal stability are attributed to the strong covalent bonds between germanium and carbon atoms, which provide resistance to mechanical and thermal stress .
Comparison with Similar Compounds
Trigermanium monocarbide can be compared with other similar compounds such as titanium carbide, vanadium carbide, and zirconium carbide. These compounds share similar properties, such as high hardness and thermal stability. this compound is unique due to its specific combination of germanium and carbon, which imparts distinct chemical and physical properties. For example, titanium carbide and vanadium carbide are known for their high electrical conductivity, while this compound is primarily valued for its structural applications .
Properties
Molecular Formula |
CGe3 |
|---|---|
Molecular Weight |
229.9 g/mol |
IUPAC Name |
1,2,3-trigermacyclobuta-1,2,3,4-tetraene |
InChI |
InChI=1S/CGe3/c1-2-4-3-1 |
InChI Key |
FPQVRBYTZAQVBE-UHFFFAOYSA-N |
Canonical SMILES |
C=1=[Ge]=[Ge]=[Ge]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















